molecular formula C19H21N3O4S B2897571 6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2176269-66-0

6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2897571
CAS No.: 2176269-66-0
M. Wt: 387.45
InChI Key: BJDNXYOUXGQHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Chemical Reactions

This compound and its derivatives are explored for their synthetic utility and involvement in chemical reactions, showcasing their relevance in the creation of complex molecular structures.

  • The study by Kang et al., 2015 examines the crystal structure of cyclosulfamuron, a related compound, demonstrating the utility of cyclopropyl and sulfonyl motifs in herbicide development. The intricate details of hydrogen bonding and π–π interactions provide insights into the molecular interactions that could be beneficial for designing compounds with enhanced biological activities.

  • Research by Chen et al., 2016 on the Rh(I)-catalyzed substrate-controlled C-C bond activation of benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes points to innovative routes in synthesizing benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes. This research highlights the potential of utilizing such complex molecules in the synthesis of pharmacologically relevant structures.

Biological and Antimicrobial Properties

Several studies have focused on the antimicrobial and biological properties of derivatives, emphasizing the significance of the chemical structure in developing therapeutic agents.

  • The work by Shah et al., 2014 on the synthesis, characterization, and antimicrobial activity of Azetidin-2-one based phenyl sulfonyl pyrazoline derivatives showcases the antimicrobial potential of compounds with a similar structural framework. This research underscores the importance of structural modifications in enhancing antimicrobial efficacy.

  • In the realm of antimicrobial investigation, Kumar et al., 2007 explore novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans for their antimicrobial activities. Their findings contribute to understanding how structural elements within these molecules might be exploited to combat microbial resistance.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c23-19-6-4-17(14-1-2-14)20-22(19)12-13-10-21(11-13)27(24,25)16-3-5-18-15(9-16)7-8-26-18/h3-6,9,13-14H,1-2,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDNXYOUXGQHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.